molecular formula C9H10O3S B2425420 Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate CAS No. 60848-31-9

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate

Cat. No. B2425420
CAS RN: 60848-31-9
M. Wt: 198.24
InChI Key: RXPGQCZSLGRUDN-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate” is a chemical compound with the CAS Number: 60848-31-9 . It has a molecular weight of 198.24 . The compound is a liquid at room temperature .


Synthesis Analysis

The compound has been used in the production of (S)-duloxetine, a blockbuster antidepressant drug . Whole cells of Rhodotorula glutinis reduced N-methyl-3-oxo-3-(thiophen-2-yl) propanamide at 30 g/l to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C9H10O3S/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.


Chemical Reactions Analysis

The compound has been involved in bioreduction reactions . The reaction had excellent enantioselectivity (single enantiomer, >99.5% enantiomeric excess [ee]) with a >95% conversion .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 198.24 .

Scientific Research Applications

Synthesis and Biological Activity

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate has been involved in the synthesis of various novel compounds with potential biological activities. For example, a study by Hachama et al. (2013) synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, showing activity against Candida albicans and moderate activity against bacterial strains, suggesting its potential in antimicrobial applications (Hachama et al., 2013).

Essential Oil Constituent

This compound has also been identified as a constituent in essential oils. Blagojević et al. (2017) isolated it from the root essential oil of Artemisia absinthium L., highlighting its potential in natural product chemistry and the study of essential oils (Blagojević et al., 2017).

Drug Intermediate Synthesis

Additionally, this compound has been used in the synthesis of drug intermediates. For instance, an experiment by Min (2015) designed an organic synthesis route for a drug intermediate, demonstrating its potential in medicinal chemistry and drug development (Min, 2015).

Conformational Analysis

Studies have also focused on the conformational analysis of derivatives of this compound. Bogdanov et al. (2004) conducted an X-ray analysis and NMR experiments on 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, a related compound, to understand its structural properties, which is crucial in the design of functional molecules (Bogdanov et al., 2004).

Antiviral Evaluations

In the realm of antiviral research, Sayed and Ali (2007) synthesized derivatives of thiophen-2-yl-propanone for evaluations against various microbial strains, indicating its relevance in the search for new antiviral agents (Sayed & Ali, 2007).

properties

IUPAC Name

methyl 2-methyl-3-oxo-3-thiophen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPGQCZSLGRUDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-3-oxo-3-(thiophen-2-yl)propanoate

Citations

For This Compound
2
Citations
RC Barcelos, LA Zeoly, MT Rodrigues… - Monatshefte für Chemie …, 2015 - Springer
We describe herein an efficient approach for the preparation of 4-substituted 2,3-dihydro-1H-pyrazol-3-ones starting from Morita–Baylis–Hillman adducts. These heterocycles were …
Number of citations: 9 link.springer.com
S Guo, Q Wang, Y Jiang, JT Yu - The Journal of Organic …, 2014 - ACS Publications
A tert-butyl peroxybenzoate (TBPB)-promoted direct α-methylation of 1,3-dicarbonyl compounds has been developed, providing α-methyl derivatives in moderate to good yields. In this …
Number of citations: 51 pubs.acs.org

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